1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene
Description
Properties
IUPAC Name |
1,3,5-trichloro-2-[(4-nitrophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-5-11(15)13(12(16)6-9)20-7-8-1-3-10(4-2-8)17(18)19/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTRJGXSXNOMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene typically involves the reaction of 1,3,5-trichlorobenzene with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: 1,3,5-Trichloro-2-[(4-aminophenyl)methoxy]benzene.
Oxidation: 1,3,5-Trichloro-2-[(4-carboxyphenyl)methoxy]benzene.
Scientific Research Applications
Agricultural Applications
CNP is primarily recognized as a herbicide . Its effectiveness in controlling various weeds makes it a valuable tool in agricultural practices. In Japan, CNP has been widely utilized for its herbicidal properties, which have been documented in various studies.
Case Study: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of CNP demonstrated its ability to effectively manage weed populations in rice paddies. The compound was found to inhibit the growth of several weed species, thereby enhancing crop yield. The application rates and specific conditions under which CNP was most effective were analyzed, providing insights into optimal usage practices.
| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |
|---|---|---|
| Echinochloa crus-galli | 1.5 | 85 |
| Cyperus difformis | 2.0 | 90 |
| Monochoria vaginalis | 1.0 | 80 |
Environmental Monitoring
CNP has also been identified in environmental biota, raising concerns about its persistence and potential ecological impact. Research has focused on the detection and quantification of CNP in various environmental matrices such as water and sediment.
Case Study: Environmental Detection
A significant finding was reported where CNP was isolated from mussels collected in Tokyo Bay, with concentrations reaching approximately 1 ppm on a wet basis. This study utilized advanced analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of CNP and assess its environmental distribution.
| Sample Type | Location | Concentration (ppm) |
|---|---|---|
| Mussels | Tokyo Bay | 1.0 |
| Sediment | Tokyo Bay | 0.5 |
| Water | Tokyo Bay | <0.1 |
Pharmaceutical Intermediates
CNP serves as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. The chlorinated structure of CNP allows for further chemical modifications that can lead to the development of novel therapeutic agents.
Synthesis Pathways
Research has highlighted several synthetic pathways utilizing CNP as a precursor compound. These pathways are crucial for developing new drugs with enhanced biological activity.
| Intermediate Compound | Target Application |
|---|---|
| 4-Nitrophenyl derivatives | Anti-inflammatory agents |
| Chlorinated biphenyls | Antimicrobial agents |
Safety and Toxicological Studies
The safety profile of CNP is an essential consideration given its widespread use. Toxicological assessments have been conducted to evaluate the potential health risks associated with exposure to this compound.
Toxicological Findings
Studies indicate that while CNP exhibits herbicidal activity, it also poses risks to non-target organisms and humans if not managed properly. Long-term exposure studies are necessary to fully understand its impact on human health and the environment.
| Study Type | Findings |
|---|---|
| Acute toxicity tests | Low toxicity observed at recommended doses |
| Chronic exposure assessments | Potential carcinogenic effects noted |
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and methoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: Similar structure but with an ether linkage instead of a methoxy group.
1,3,5-Trichloro-2-methoxybenzene: Lacks the nitrophenyl group, resulting in different chemical properties.
4-Nitrophenyl 2,4,6-trichlorophenyl ether: Another related compound with similar functional groups.
Uniqueness
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene, with the CAS number 1041509-93-6, is an organic compound characterized by its unique chemical structure that includes three chlorine atoms and a nitrophenylmethoxy group. This compound is of significant interest in biological research due to its potential pharmacological properties and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C13H8Cl3NO3
- Molecular Weight : 332.56652 g/mol
- IUPAC Name : this compound
- SMILES : Clc1cc(Cl)cc(c1OCc1ccc(cc1)N+[O-])Cl
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction of 1,3,5-trichlorobenzene with 4-nitrobenzyl chloride in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent under reflux conditions. This method allows for the efficient formation of the desired compound with subsequent purification through recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through reduction of the nitro group. These intermediates can interact with various cellular components, leading to potential cytotoxic effects. Furthermore, the chlorine atoms and methoxy group contribute to its reactivity and influence its interactions with biomolecules .
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound could possess anticancer properties. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .
- Antimicrobial Properties : Some studies have explored the antimicrobial effects of chlorinated compounds similar to this one, suggesting potential applications in developing antimicrobial agents .
Study on Anticancer Activity
A study conducted on several chlorinated benzene derivatives demonstrated that certain modifications could lead to increased cytotoxicity against cancer cell lines such as HT29 and Jurkat. The presence of electron-donating groups in the phenyl ring was found to be crucial for enhancing anticancer activity. The IC50 values for some derivatives were comparable to established chemotherapeutic agents .
Toxicity Profiling
A comprehensive toxicity profiling study analyzed various chemicals, including this compound. The findings indicated that while some derivatives exhibited low toxicity in vitro, others showed significant cytotoxic effects at higher concentrations . This highlights the importance of careful evaluation when considering this compound for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3,5-Trichloro-2-(4-nitrophenoxy)benzene | Structure | Moderate cytotoxicity |
| 1,3,5-Trichloro-2-methoxybenzene | Structure | Low antimicrobial activity |
| 4-Nitrophenyl 2,4,6-trichlorophenyl ether | Structure | Potentially higher anticancer activity |
Q & A
Q. What are the key identifiers and structural features of chlornitrofen?
Chlornitrofen (IUPAC: 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene) is a chlorinated nitroaromatic compound with the molecular formula C₁₂H₆Cl₃NO₃ (CAS: 1836-77-7). Its structure includes three chlorine atoms at the 1, 3, and 5 positions of a benzene ring, substituted with a 4-nitrophenyl methoxy group at position 2. The nitro group and chloro substituents contribute to its electron-deficient aromatic system, influencing reactivity and interactions .
Q. What are common synthetic routes for chlornitrofen?
A typical method involves nucleophilic substitution under reflux conditions. For example:
- React 2,4,6-trichlorophenol with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.
- Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) . Key parameters: Control of stoichiometry, temperature, and solvent polarity to minimize side products like di-substituted derivatives.
Q. How is chlornitrofen characterized structurally?
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) and methoxy groups (δ 3.8–4.2 ppm).
- MS : High-resolution mass spectrometry confirms the molecular ion peak at m/z 329.9 (M⁺).
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and torsion angles, critical for understanding steric effects .
Q. What safety protocols apply to handling chlornitrofen?
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers away from light to prevent nitro group degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in chlornitrofen’s molecular geometry?
Single-crystal XRD using SHELXL/SHELXS97 provides precise bond lengths (e.g., C-Cl ~1.74 Å, C-O ~1.36 Å) and confirms the planar arrangement of the nitrobenzene moiety. Discrepancies between computational (DFT) and experimental data often arise from crystal packing forces, requiring refinement with restraints on thermal parameters .
Q. What mechanistic insights exist for chlornitrofen’s herbicidal activity?
Chlornitrofen inhibits photosynthesis by disrupting plastoquinone binding in photosystem II. Advanced studies use:
- Electron paramagnetic resonance (EPR) to detect radical intermediates in chloroplasts.
- Molecular docking (e.g., AutoDock Vina) to model interactions with the D1 protein (PDB: 3WU2). Contradictions in IC₅₀ values across studies may stem from differences in assay conditions (e.g., light intensity, chloroplast preparation) .
Q. Which analytical methods optimize purity assessment of chlornitrofen?
Q. How do reaction conditions influence synthetic yields of chlornitrofen?
A fractional factorial design can optimize:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 70–110°C | 90°C |
| Solvent | DMF, DMSO, toluene | DMF |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ |
| Yield improvements (~75% to 88%) correlate with faster kinetics in polar aprotic solvents, but excess base may hydrolyze the nitro group . |
Q. What strategies address contradictory bioactivity data in chlornitrofen studies?
- Meta-analysis : Compare datasets using standardized assays (e.g., OECD guidelines for herbicide efficacy).
- QSAR modeling : Relate substituent effects (Hammett σ constants) to herbicidal potency.
- Controlled degradation studies : Monitor stability under UV light or soil microbiota to explain variability in environmental half-life .
Q. How does chlornitrofen’s environmental fate impact ecotoxicology research?
- Photodegradation : Major pathway produces 4-nitrophenol (toxic to aquatic life). Monitor via LC-MS/MS.
- Soil adsorption : Log Kₒₒ = 3.2 (moderate mobility); test using batch equilibrium methods (OECD 106).
- Microbial degradation : Enrichment cultures with Pseudomonas spp. show partial mineralization (~40% in 14 days) .
Methodological Notes
- Crystallography : Use SHELXL-2018 for refinement; anisotropic displacement parameters improve accuracy for chlorine atoms .
- Bioassays : Include positive controls (e.g., atrazine) and validate via dose-response curves (Hill slope >1 suggests cooperative binding) .
- Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and reagents to suppress hydrolysis of nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
